molecular formula C16H20N4 B14705208 2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline CAS No. 21039-99-6

2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline

Cat. No.: B14705208
CAS No.: 21039-99-6
M. Wt: 268.36 g/mol
InChI Key: MRWKPJXNCFOLEQ-UHFFFAOYSA-N
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Description

2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline is a complex organic compound with a unique structure characterized by multiple fused rings and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods like chromatography are employed to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions, where halogens or nitro groups replace hydrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to engage in various biochemical pathways, influencing cellular processes and biological functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,4,7-Tetramethyl-1a,2,3,4,6,7,7a,7b-octahydro-1H-cyclopropa[e]azulene
  • 1H-Benzocyclohepten-7-ol, 2,3,4,4a,5,6,7,8-octahydro-1,1,4a,7-tetramethyl-

Uniqueness

2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline is unique due to its specific arrangement of fused rings and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

21039-99-6

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

6,6,13,13-tetramethyl-2,3,9,10-tetrazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene

InChI

InChI=1S/C16H20N4/c1-15(2)5-9-13-10(6-15)18-20-12-8-16(3,4)7-11(14(12)13)19-17-9/h5-8H2,1-4H3

InChI Key

MRWKPJXNCFOLEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C3C(=NN=C4C3=C(CC(C4)(C)C)N=N2)C1)C

Origin of Product

United States

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